2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline
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Overview
Description
2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of nitro groups attached to an aromatic ring and an aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline typically involves the condensation of 4-nitroaniline with nitroethane. The reaction is catalyzed by a base, such as butylamine, and is carried out in an organic solvent like acetic acid. The reaction mixture is then subjected to sonication at elevated temperatures until the conversion is complete .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from ethanol, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products
Reduction: Amines
Oxidation: Nitroso derivatives
Substitution: Nitro or halogenated aromatic compounds
Scientific Research Applications
2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-4-(2-nitroprop-1-en-1-yl)aniline involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl-2-nitropropene: Similar in structure but lacks the additional nitro group on the aromatic ring.
1-Nitro-4-(2-nitro-prop-1-en-yl)benzene: Shares the nitroalkene structure but differs in the position of the nitro groups.
(E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene: Contains a bromine atom instead of an additional nitro group.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in various chemical reactions and applications .
Properties
CAS No. |
104406-35-1 |
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Molecular Formula |
C9H9N3O4 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2-nitro-4-(2-nitroprop-1-enyl)aniline |
InChI |
InChI=1S/C9H9N3O4/c1-6(11(13)14)4-7-2-3-8(10)9(5-7)12(15)16/h2-5H,10H2,1H3 |
InChI Key |
GCBDNQLGSQVRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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